6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester
Description
Chemical Structure and Key Features The compound 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester (CAS: 2384171-10-0, molecular formula: C₁₈H₃₀BF₂NO₄) is a spirocyclic boronic acid pinacol ester characterized by:
- A spiro[2.5]octane core with a nitrogen atom (aza) at position 4.
- 2,2-Difluoro substituents on the spiro ring, enhancing metabolic stability and electronic properties.
- A Boc (tert-butoxycarbonyl) protecting group on the nitrogen, which prevents undesired reactivity during synthesis.
- A pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), improving solubility and stability compared to free boronic acids .
This compound is designed for applications in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize spirocyclic scaffolds for drug discovery.
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BF2NO4/c1-14(2,3)24-13(23)22-10-8-17(9-11-22)12(18(17,20)21)19-25-15(4,5)16(6,7)26-19/h12H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNNGZPIPIRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3(C2(F)F)CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Spiro[2.5]octane Core
The spirocyclic framework is synthesized through a [2+1] cycloaddition strategy. A cyclohexene derivative undergoes cyclopropanation using diazomethane or a transition metal-catalyzed carbene insertion (e.g., Simmons-Smith conditions). For example:
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Substrate : -Boc-1,2,3,6-tetrahydropyridine
-
Reagent : Trimethylsilyl diazomethane (TMSD) in the presence of Cu(acac)
Mechanistic Insight : The reaction proceeds via a metallocarbene intermediate, which inserts into the alkene bond to form the cyclopropane ring.
Introduction of Difluoro Groups
Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) is employed to install the 2,2-difluoro motif:
-
Conditions : Selectfluor® (1.5 equiv), CHCN/HO (4:1), 0°C → RT, 12 h
-
Yield : 55–60%
Challenges : Over-fluorination and ring-opening side reactions are mitigated by严格控制 reaction temperature and stoichiometry.
Boc Protection of the Amine
The amine group is protected early to prevent undesired side reactions:
Miyaura Borylation for Boronic Ester Installation
The boronic ester is introduced via palladium-catalyzed borylation:
-
Substrate : 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-bromide
-
Reagents : Bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl (5 mol%), KOAc (3 equiv)
-
Solvent : 1,4-Dioxane, 80°C, 18 h
Key Data :
| Parameter | Value |
|---|---|
| Reaction Scale | 10 mmol |
| Purification | Silica gel (EtOAc/hexanes) |
| Purity (HPLC) | >98% |
Alternative Methodologies
One-Pot Spirocyclization-Borylation
A streamlined approach combines spirocycle formation and boronic ester installation in a single pot:
-
Substrate : -Boc-1,2,3,6-tetrahydropyridine
-
Reagents : TMSD, Cu(acac), followed by in-situ Miyaura borylation
Advantage : Reduces intermediate isolation steps, improving overall efficiency.
Late-Stage Fluorination
For substrates sensitive to early fluorination, difluoro groups are introduced after boronic ester installation:
-
Conditions : XeF (2 equiv), HF-pyridine, CHCl, −78°C → RT
-
Yield : 40–45%
Limitation : Lower yields due to competing defluorination pathways.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Optimized conditions for Miyaura borylation (Table 1):
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(dppf)Cl | 1,4-Dioxane | 75 |
| Pd(OAc) | Toluene | 62 |
| PdCl(PPh) | DMF | 58 |
Analytical Characterization
Spectral Data
-
H NMR (400 MHz, CDCl): δ 1.28 (s, 12H, pinacol), 1.44 (s, 9H, Boc), 2.85–3.10 (m, 4H, spiro-CH), 4.12 (br s, 1H, NH).
-
F NMR : δ −118.5 (d, J = 235 Hz, 2F).
Challenges and Troubleshooting
Boronic Ester Hydrolysis
The pinacol boronic ester is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:
Spirocycle Ring-Opening
Electron-deficient spirocycles (e.g., difluorinated derivatives) may undergo ring-opening during fluorination. Stabilization is achieved using bulky Lewis acids like Zn(OTf).
Applications in Further Synthesis
The boronic ester functionality enables diverse downstream transformations:
Chemical Reactions Analysis
Types of Reactions
6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester can undergo various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid to a boronate ester.
Reduction: Reduction of the boronic acid to a borane.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while reduction could produce boranes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Pinacol Esters
Structural and Functional Differences
6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester (CAS: Not specified)
- Core Structure : Benzofuran ring (aromatic heterocycle) vs. spirocyclic aza-octane.
- Substituents: Cyano group at position 6 vs. difluoro and Boc groups.
- Synthesis: Synthesized via Sonogashira alkynylation and Cu-catalyzed heteroannulation .
- Applications: Used as a two-point scaffold for benzofuran-based libraries in antibacterial research.
3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester
- Core Structure : Dihydropyran (saturated oxygen heterocycle) vs. spiro aza-octane.
- Substituents: No halogen or protecting groups.
- Synthesis : One-pot Pd-catalyzed boronylation from 4-bromo-dihydropyran .
- Applications : Utilized in natural product synthesis. The dihydropyran core offers different electronic properties, favoring nucleophilic reactions over spiro systems .
1-Boc-6-Azaindole-3-boronic Acid Pinacol Ester (CAS: 1174038-67-5)
Solubility and Stability
- Phenylboronic Acid Pinacol Ester and Azaester: Both show higher solubility in chloroform and ketones than free boronic acids. The target compound’s bulky spiro and Boc groups may reduce solubility in non-polar solvents but improve stability in aqueous media .
- Fluorinated Derivatives (e.g., 2,4-Dibromo-6-fluorophenylboronic Acid Pinacol Ester) : Fluorine enhances metabolic stability. The target compound’s difluoro substituents likely provide similar benefits but within a rigid spiro framework .
Key Data Table: Comparative Analysis
| Property/Compound | 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic Acid Pinacol Ester | 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester | 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester |
|---|---|---|---|
| Core Structure | Spirocyclic aza-octane | Benzofuran | Dihydropyran |
| Key Substituents | 2,2-Difluoro, Boc | Cyano | None |
| Molecular Weight (g/mol) | 377.26 | ~285 (estimated) | ~198 (estimated) |
| Solubility (CHCl₃) | Moderate to high | High | High |
| Suzuki Coupling Efficiency | Moderate (steric hindrance) | High | Moderate |
| Synthetic Steps | ≥4 steps | 3 steps | 1–2 steps |
| Applications | Drug discovery (3D scaffolds) | Antibacterial libraries | Natural product synthesis |
Biological Activity
Overview
6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester is a boronic acid derivative notable for its spirocyclic structure and potential applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its biological activity, which is largely attributed to its ability to form reversible covalent bonds with various biological targets, including enzymes and receptors.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H30BF2NO4 |
| Molecular Weight | 373.24 g/mol |
| Boiling Point | 396.3 ± 42.0 °C (Predicted) |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) |
| pKa | -2.33 ± 0.60 (Predicted) |
The biological activity of this compound primarily involves its interaction with molecular targets through the boronic acid moiety. This interaction allows the compound to modulate various biochemical pathways by forming boronate esters with diols and other nucleophiles, which can inhibit enzyme activity or alter receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The reversible covalent bonding with active site residues can inhibit enzymatic activity, impacting metabolic pathways.
- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, potentially leading to therapeutic effects.
Medicinal Chemistry
Research indicates that this compound is being explored as a potential building block in drug discovery, particularly for developing boron-based pharmaceuticals. Its unique structure allows for the modification of pharmacological properties, making it suitable for targeting specific biological pathways .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Inhibition of Kinases : Preliminary studies suggest that boronic acids can act as inhibitors of certain kinases involved in cancer progression. The unique structure of 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane may enhance selectivity and potency against specific cancer targets.
- Diabetes Research : Due to its interaction with glucose transporters, there is ongoing research into its potential role in managing diabetes through modulation of insulin signaling pathways.
- Neuroinflammation : Investigations are underway to assess its efficacy as a molecular imaging agent for neuroinflammation, leveraging its ability to bind selectively to specific receptors involved in inflammatory processes .
Comparative Analysis
When compared to similar compounds, such as 6-Boc-2-thia-6-aza-spiro[3.3]heptane and 2,2-difluoro-6-aza-spiro[2.5]octane without the Boc protecting group, this compound exhibits unique reactivity due to its spirocyclic framework and boronic acid functionality.
Q & A
Q. What advanced techniques resolve boronic ester degradation products?
- Methodology :
- LC-MS with Ion-Pairing Agents (): Glucaminium ionic liquids enhance resolution of boronic acids and esters.
- Cryogenic NMR (): Low-temperature F NMR distinguishes difluoro spiro isomers.
Safety Protocols ():
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact.
- Waste Disposal : Incinerate via licensed facilities to prevent environmental release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
